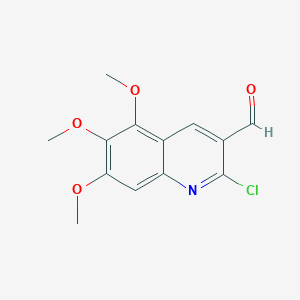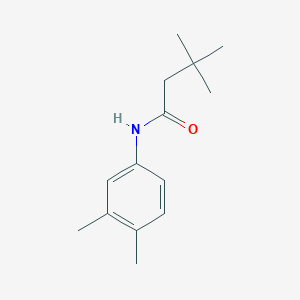![molecular formula C8H8ClN3 B187364 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 136549-13-8](/img/structure/B187364.png)
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H8ClN3 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves a two-step sequence starting from the appropriate methyl ketone . Another method involves the reaction of 7-chloro-l,2,4-triazolo [l,5-a]pyrimidine with salts of five-membered nitrogen-containing NH-heterocycles carried out at heating in aprotic solvents .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring . The compound has a chlorine atom at the 7-position and methyl groups at the 2 and 5 positions .Physical And Chemical Properties Analysis
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a solid compound . Its molecular weight is 181.63 . The compound’s InChI key is QGROGNQUPBOMJQ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Comprehensive Analysis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Applications
Drug Design: The pyrazolo[1,5-a]pyrimidine moiety is a common feature in the design of small molecules with diverse biological activities. It can be found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. These compounds are used for various therapeutic purposes, including sleep disorders, viral infections, cancer treatment, and diabetes management .
Optical Applications: A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies compared to other compounds like BODIPYs and have tunable photophysical properties. This makes them suitable for use in optical devices and sensors .
Analytical Chemistry: In analytical chemistry, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine may be used as a reagent or a standard for various chemical analyses. Its precise structure and properties can help in the identification and quantification of substances .
Biopharma Production: This compound could play a role in biopharmaceutical production where it might be used as a building block or intermediate in the synthesis of more complex pharmaceuticals .
Advanced Battery Science: In the field of advanced battery science, such compounds may be investigated for their electrochemical properties which could contribute to the development of new types of batteries .
MDPI - NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [RSC Publishing - Pyrazolo 1,5- VWR - 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Mécanisme D'action
Target of Action
The primary targets of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 2.08, suggesting it has the potential for good bioavailability .
Propriétés
IUPAC Name |
7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROGNQUPBOMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593466 | |
| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
136549-13-8 | |
| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)










